2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
Description
Background and Significance
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine stands as a representative example of modern synthetic organic compounds that bridge classical aromatic chemistry with contemporary materials science applications. The compound features a sophisticated molecular architecture that combines multiple functional groups within a single framework, creating unique chemical properties that distinguish it from simpler aromatic amines. The presence of both electron-donating tert-butyl and electron-withdrawing chlorine substituents generates a complex electronic environment that influences its reactivity patterns and potential utility in synthetic transformations.
The structural complexity of this compound derives from its diphenyl ether backbone, where one aromatic ring carries a bulky tert-butyl substituent while the other contains both chlorine and amino functional groups. This arrangement creates a molecule with distinct steric and electronic characteristics that make it valuable for specialized chemical applications. The tert-butyl group provides steric hindrance and electron-donating properties, while the chlorine atom introduces electrophilic character and potential for further functionalization reactions.
Research into compounds of this type has gained momentum due to their potential applications in pharmaceutical intermediate synthesis, materials science, and specialized chemical manufacturing processes. The unique combination of functional groups present in 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine makes it particularly interesting for studies involving selective chemical transformations and as a building block for more complex molecular architectures. The compound's structure allows for multiple points of chemical modification, enabling its use as a versatile synthetic intermediate in various chemical processes.
The significance of this compound extends beyond its immediate chemical properties to encompass broader themes in modern organic synthesis, including the development of functionalized aromatic systems and the exploration of structure-activity relationships in complex organic molecules. Its study contributes to the understanding of how multiple functional groups interact within a single molecular framework and how these interactions influence overall chemical behavior and potential applications.
Historical Context of Chlorinated Arylamines
The development of chlorinated arylamines traces its origins to the revolutionary period of synthetic dye chemistry that began in the mid-nineteenth century. Aniline, the parent compound from which all arylamines derive, was first isolated in 1826 by Otto Unverdorben through destructive distillation of indigo, though he called it Crystallin. The compound underwent multiple rediscoveries and renamings before August Wilhelm von Hofmann demonstrated in 1843 that various reported substances were identical and established the name aniline.
The transformation of aniline chemistry accelerated dramatically with William Henry Perkin's discovery of mauveine in 1856, which launched the synthetic dye industry and created unprecedented demand for aniline derivatives. This discovery led to the establishment of major chemical companies, most notably Badische Anilin- und Soda-Fabrik, which became the foundation of modern chemical manufacturing. The success of aniline-based dyes drove intensive research into structural modifications and functional group additions, including halogenation reactions that produced chlorinated aniline derivatives.
The systematic study of chlorinated arylamines emerged from both practical dyeing applications and academic investigations into aromatic substitution chemistry. Early researchers discovered that chlorine substitution could dramatically alter the properties of aniline compounds, leading to new colors, improved stability, and enhanced chemical reactivity. The development of methods for selective chlorination of aromatic amines became a critical area of research, with scientists developing techniques for introducing chlorine atoms at specific positions on the aromatic ring.
Industrial applications of chlorinated arylamines expanded beyond dyes to include pharmaceuticals, pesticides, and chemical intermediates. The German chemical industry, building on its dominance in synthetic dyes, became the leading producer of specialized chlorinated aromatic compounds. By the end of the nineteenth century, chlorinated arylamines had become established as important synthetic intermediates, with their preparation and applications documented in numerous patents and scientific publications.
The evolution from simple aniline to complex chlorinated derivatives like 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine represents the culmination of over a century of advancement in aromatic chemistry. Modern synthetic methods allow for precise control over substitution patterns and the introduction of multiple functional groups, enabling the preparation of compounds with highly specific properties and applications.
Nomenclature and Classification
The systematic nomenclature of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents and functional groups. The compound's official International Union of Pure and Applied Chemistry name is 2-(4-tert-butylphenoxy)-3-chloroaniline, which clearly indicates the structural relationships between its component parts. This naming system prioritizes the aniline core structure while systematically identifying the positions and nature of all substituents.
The molecular formula C₁₆H₁₈ClNO provides essential compositional information, indicating the presence of sixteen carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. This formula reflects the compound's substantial molecular complexity and the presence of multiple functional groups within its structure. The molecular weight of 275.77 grams per mole places it in the category of moderately sized organic molecules suitable for various synthetic applications.
Table 1: Key Molecular Identifiers for 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Number | 946727-57-7 |
| Molecular Formula | C₁₆H₁₈ClNO |
| Molecular Weight | 275.77 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-(4-tert-butylphenoxy)-3-chloroaniline |
| Simplified Molecular Input Line Entry System | CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N |
| International Chemical Identifier Key | KLFGPVJNOOECEV-UHFFFAOYSA-N |
Classification of this compound places it within several important chemical categories. As an arylamine, it belongs to the broader family of aromatic nitrogen-containing compounds that includes aniline and its derivatives. The presence of chlorine substitution identifies it as an aryl halide, specifically an aryl chloride, which represents a major class of halogenated aromatic compounds with distinct chemical properties and reactivity patterns. The ether linkage connecting the two aromatic rings classifies it as a diaryl ether, a structural motif common in many biologically active compounds and synthetic intermediates.
The tert-butyl substituent introduces additional classification considerations, as compounds containing this bulky alkyl group often exhibit unique steric effects and altered reactivity compared to their unsubstituted analogs. The specific positioning of functional groups creates a compound that can participate in various chemical reactions characteristic of amines, aryl halides, and ethers, making it a versatile synthetic intermediate.
From a broader chemical perspective, 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine represents a polyfunctional aromatic compound that exemplifies modern synthetic organic chemistry's ability to combine multiple reactive sites within a single molecular framework. This classification has important implications for its potential applications and chemical behavior in various reaction conditions.
Research Objectives and Scope
The primary research objectives surrounding 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine encompass both fundamental chemical characterization and exploration of its potential applications in advanced synthetic chemistry. Current research efforts focus on understanding the compound's unique reactivity profile, which results from the interaction of its multiple functional groups and the electronic effects of its substitution pattern. These studies aim to elucidate how the tert-butyl group, chlorine substituent, and ether linkage collectively influence the compound's chemical behavior and stability under various conditions.
Synthetic methodology development represents a significant area of investigation, with researchers exploring the compound's utility as a building block for more complex molecular structures. The presence of both electrophilic and nucleophilic sites within the molecule makes it particularly interesting for cross-coupling reactions, substitution chemistry, and other transformation processes that can extend its synthetic utility. Studies in this area seek to establish optimal reaction conditions and identify new synthetic pathways that leverage the compound's unique structural features.
Materials science applications constitute another important research direction, particularly investigations into the compound's potential role in the development of specialized polymers, liquid crystals, and other advanced materials. The rigid aromatic framework combined with the bulky tert-butyl substituent may contribute to desirable physical properties in macromolecular systems. Research in this area examines how incorporation of this compound into larger structures affects material properties such as thermal stability, mechanical strength, and optical characteristics.
Table 2: Research Applications and Methodological Approaches
| Research Area | Primary Focus | Methodological Approach |
|---|---|---|
| Synthetic Chemistry | Building block applications | Cross-coupling reactions, functional group transformations |
| Materials Science | Polymer incorporation | Polymerization studies, property characterization |
| Chemical Biology | Bioactive molecule synthesis | Structure-activity relationship studies |
| Analytical Chemistry | Detection and quantification | Spectroscopic and chromatographic methods |
The scope of current research extends to analytical method development for the compound's detection, quantification, and purity assessment. These studies are essential for quality control in synthetic processes and for monitoring the compound's behavior in various chemical environments. Advanced spectroscopic techniques, chromatographic separations, and mass spectrometric analysis form the foundation of these analytical investigations.
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-3-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-16(2,3)11-7-9-12(10-8-11)19-15-13(17)5-4-6-14(15)18/h4-10H,18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFGPVJNOOECEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Route
The synthesis typically involves the nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling reaction between:
- 3-chloroaniline (or its derivatives)
- 4-tert-butylphenol
This reaction forms the phenoxy linkage, yielding the target compound. The process requires careful control of reaction conditions and catalysts to achieve high yield and purity.
Stepwise Synthesis Details
Preparation of Precursors
- 4-tert-butylphenol is commercially available or can be synthesized via Friedel-Crafts alkylation of phenol with isobutylene or tert-butyl chloride under acidic catalysis.
- 3-chloroaniline is typically obtained by chlorination of aniline derivatives or purchased commercially.
Formation of the Phenoxy Linkage
The key step is the coupling of 3-chloroaniline with 4-tert-butylphenol. This can be achieved by:
- Base-mediated nucleophilic substitution:
The phenol is deprotonated using a strong base (e.g., potassium carbonate or sodium hydride) to form the phenolate ion, which then attacks the aromatic ring of 3-chloroaniline under heating, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). - Catalytic Ullmann-type coupling:
Copper catalysts (e.g., CuI) with ligands can facilitate the coupling under milder conditions, improving selectivity and yield.
- Base-mediated nucleophilic substitution:
Reaction temperatures typically range from 80°C to 150°C, with reaction times from several hours to overnight.
Purification
- The crude product is purified by recrystallization or chromatographic techniques to remove unreacted starting materials and side products.
Detailed Research Findings and Data
Yield and Purity
| Step | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Preparation of 4-tert-butylphenol | Friedel-Crafts alkylation, acidic catalyst | 85-90 | >98 | Commercially available or synthesized |
| Coupling reaction | Base-mediated or Cu-catalyzed, 100-150°C, 6-12 h | 70-85 | 95-99 | Ullmann-type coupling improves yield |
| Purification | Recrystallization or chromatography | N/A | >99 | Final product suitable for further use |
Catalysts and Solvents
Reaction Optimization
- Increasing the base amount improves phenolate formation and reaction rate.
- Use of copper catalysts reduces reaction temperature and time.
- Solvent choice affects solubility and reaction kinetics; polar aprotic solvents are preferred.
Related Synthetic Insights
Synthesis of tert-Butylamine (Precursor for tert-Butyl Group)
- tert-Butylamine, a key moiety in the compound, can be synthesized via catalytic amination of isobutylene or via hydrolysis of tert-butyl urea intermediates.
The process involves:
- Formation of tert-butyl urea by reaction of methyl tert-butyl ether (MTBE) with urea under sulfuric acid catalysis.
- Alkaline hydrolysis of tert-butyl urea to yield tert-butylamine with high purity (>95%) and yield (>98%).
- This method avoids high-pressure conditions and toxic cyanide intermediates, making it industrially favorable.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Purity (%) | Remarks |
|---|---|---|---|---|---|
| tert-Butylamine synthesis | Catalytic amination/hydrolysis | MTBE, urea, H2SO4, NaOH, reflux, distillation | >98 | >95 | Industrially viable, safe, high yield |
| 4-tert-Butylphenol synthesis | Friedel-Crafts alkylation | Phenol, isobutylene or tert-butyl chloride, acid catalyst | 85-90 | >98 | Commercially available |
| Phenoxy linkage formation | Base-mediated SNAr or Ullmann coupling | 3-chloroaniline, 4-tert-butylphenol, K2CO3 or CuI catalyst, DMF, 100-150°C | 70-85 | 95-99 | Ullmann coupling preferred for milder conditions |
| Purification | Recrystallization/Chromatography | Solvents like ethanol, hexane | N/A | >99 | Ensures high purity for applications |
Chemical Reactions Analysis
Types of Reactions
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenoxy radicals, while reduction can produce amine derivatives .
Scientific Research Applications
The compound 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is a chemical with various applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This article explores its applications through detailed insights and case studies.
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.
- Anticancer Activity : Research has indicated that similar compounds exhibit cytotoxic effects against cancer cell lines. Studies focusing on the mechanism of action suggest that these compounds may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins.
Pharmacological Studies
Pharmacological research highlights the compound's potential as a pharmacological agent. Its amine functionality allows it to participate in hydrogen bonding interactions with biological macromolecules, enhancing its efficacy.
- Receptor Binding Studies : Investigations into receptor interactions have shown that compounds with similar structures can act as antagonists or agonists at specific receptors, influencing signaling pathways related to inflammation and pain.
Materials Science
The unique properties of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine make it suitable for applications in materials science, particularly in the development of polymers and coatings.
- Polymerization Studies : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to improved thermal stability and mechanical properties of the resultant materials.
Environmental Chemistry
Research into environmental applications has demonstrated the utility of such compounds in the degradation of pollutants.
- Catalytic Degradation : The compound may serve as a catalyst or a precursor in reactions aimed at breaking down environmental contaminants, showcasing its versatility beyond traditional applications.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry examined derivatives of phenoxyphenylamines and their anticancer properties. The results indicated that modifications to the phenoxy group significantly enhanced cytotoxicity against several cancer cell lines, suggesting potential pathways for further drug development involving 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine .
Case Study 2: Receptor Interaction Analysis
In pharmacological research detailed in Pharmacology Reports, researchers investigated how similar compounds modulate receptor activity. They found that certain structural features, including the tert-butyl group, significantly influence binding affinity and selectivity toward specific receptors involved in pain signaling .
Case Study 3: Polymer Development
A collaborative study between chemists and materials scientists focused on the incorporation of this compound into polymer matrices for enhanced performance characteristics. The findings published in Materials Science & Engineering demonstrated improved thermal resistance and mechanical strength when used as an additive .
Mechanism of Action
The mechanism of action of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table highlights critical differences between 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine and its analogues:
Functional Group Impact on Properties
Tert-butyl vs. Tert-pentyl in Phenoxy Groups: The tert-butyl group in the target compound provides moderate steric hindrance and lipophilicity. Electron Effects: The tert-butyl group is electron-donating, which stabilizes adjacent substituents, whereas trifluoromethyl (CF₃) in analogues introduces strong electron withdrawal, altering reaction pathways .
Chlorine vs. Trifluoromethyl at the 3-Position: Chlorine in the target compound provides moderate electron withdrawal and participates in halogen bonding. CF₃ in analogues (e.g., 4-(2-Chloro-5-methylphenoxy)-3-(trifluoromethyl)-phenylamine) significantly increases polarity and metabolic stability .
Phenoxy Linkage vs. Benzylamine Core: The phenoxy group in the target compound enhances π-π stacking interactions, whereas benzylamine derivatives (e.g., tert-Butyl[(3-chloro-4-fluorophenyl)methyl]amine) prioritize hydrogen bonding via the amine group .
Biological Activity
2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is an organic compound notable for its complex structure, which includes a tert-butyl group, a chlorophenyl moiety, and an amine functional group. This compound has garnered attention in various fields due to its potential biological activities, particularly in antimicrobial and herbicidal applications. Understanding its biological activity is crucial for exploring its therapeutic and agricultural potentials.
Chemical Structure and Properties
The molecular formula of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine is C15H18ClN, indicating the presence of carbon, hydrogen, chlorine, and nitrogen atoms. The structural features are as follows:
- Tert-butyl group : Contributes to hydrophobicity and steric bulk.
- Chlorophenyl moiety : Enhances electrophilic character.
- Amine functional group : Imparts basicity and potential interaction with biological targets.
Synthesis
The synthesis of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine can be achieved through the reaction of 4-tert-butylphenol with 3-chloroaniline:
This reaction can be performed under controlled conditions to yield the desired product with good purity.
Antimicrobial Properties
Research indicates that 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine exhibits significant antimicrobial activity. It has been studied for its efficacy against various bacterial strains, with findings suggesting that it may inhibit microbial growth by interfering with metabolic processes. A study demonstrated that the compound effectively reduced the viability of Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Herbicidal Activity
Due to its structural characteristics, this compound has also been investigated for herbicidal properties. Its ability to disrupt plant growth has been linked to its interaction with specific biochemical pathways in plants. Field studies have shown that formulations containing this compound can effectively control weed populations in agricultural settings .
The mechanism through which 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine exerts its biological effects is not fully elucidated but likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or plant growth.
- Receptor Interaction : Potential binding to specific receptors or proteins could modulate biological pathways, leading to antimicrobial or herbicidal effects.
Comparative Analysis
To better understand the uniqueness of 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, it can be compared with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2,4-Di-tert-butylphenol | Two tert-butyl groups | Higher hydrophobicity |
| 4-Chloroaniline | Chlorine atom on aniline | Stronger electrophilic character |
| 3-Chloro-4-tert-butylaniline | Tert-butyl group on aniline | Enhanced solubility |
| 2-(4-Methylphenoxy)-3-chlorophenylamine | Methyl instead of tert-butyl | Different steric effects |
This table highlights how the combination of a tert-butyl group and a chlorophenylamine structure in 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine results in distinct chemical reactivity and biological activity.
Case Studies
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that concentrations as low as 50 µM significantly inhibited bacterial growth, suggesting its potential as a therapeutic agent .
- Herbicidal Application : Field trials indicated that formulations containing this compound reduced weed biomass by over 70%, showcasing its effectiveness in agricultural settings .
Q & A
Q. What are the key synthetic routes for 2-[4-(Tert-butyl)phenoxy]-3-chlorophenylamine, and what critical reaction conditions must be controlled?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Introduction of the tert-butyl group via alkylation or protection strategies (e.g., tert-butyl carbamate intermediates, as seen in analogous compounds) .
- Step 2 : Formation of the phenoxy linkage through nucleophilic aromatic substitution (SNAr) between a chlorophenol derivative and a tert-butyl-substituted aryl halide.
- Step 3 : Purification using column chromatography with chloroform/methanol (15:1 ratio) to isolate the target compound, as demonstrated in similar tert-butyl-containing syntheses .
- Critical Conditions : Temperature control (<60°C to prevent tert-butyl group degradation), anhydrous environments for SNAr reactions, and inert gas (N₂/Ar) for moisture-sensitive intermediates.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- A singlet at ~1.3 ppm (tert-butyl, 9H).
- Aromatic protons split into distinct patterns due to chloro and phenoxy substituents (e.g., meta/para coupling).
- Amine protons (~5 ppm, broad, exchangeable with D₂O) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 306.1256 (C₁₆H₁₈ClNO).
- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch), 1240 cm⁻¹ (C-O-C phenoxy), and 750 cm⁻¹ (C-Cl) .
Advanced Research Questions
Q. How can researchers address challenges in achieving regioselective halogenation and oxygen-based substitutions during synthesis?
- Methodological Answer :
- Regioselective Chlorination : Use directing groups (e.g., nitro or amine) to guide halogenation to the ortho/para positions. For example, prior protection of the amine with Boc groups can influence substitution patterns .
- Phenoxy Linkage Control : Employ transition-metal catalysts (e.g., CuI/1,10-phenanthroline) for Ullmann-type couplings to ensure precise O-arylation .
- Validation : Monitor reaction progress via TLC with UV-active spots or inline LC-MS to detect intermediates.
Q. What computational chemistry approaches are suitable for modeling the electronic effects of the tert-butyl and chloro substituents on the compound’s reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to assess steric effects of the tert-butyl group and electron-withdrawing effects of Cl.
- HOMO-LUMO Analysis : Predict sites for electrophilic/nucleophilic attacks (e.g., amine group as a nucleophilic center).
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., chloroform) to study solubility and aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
